molecular formula C21H20N4O5 B2601302 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine CAS No. 882226-29-1

4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine

Cat. No.: B2601302
CAS No.: 882226-29-1
M. Wt: 408.414
InChI Key: YQBXQKGCUHPIHW-UHFFFAOYSA-N
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Description

4-[3-(4-Methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine is a high-purity chemical reagent designed for pharmaceutical and biological research applications. This complex heterocyclic compound features a pyrazole core, a structural motif widely recognized for its diverse biological potential . The molecular scaffold integrates a phenylpyrazole unit and a morpholine ring, making it a valuable intermediate for exploring new therapeutic agents. The structural components of this compound are associated with significant research value. Pyrazole derivatives have been demonstrated to exhibit notable cytotoxic properties against various human cancer cell lines, with some analogs showing activity in colorectal carcinoma cells . Furthermore, the morpholine ring is a common feature in medicinal chemistry, often used to modulate the solubility and metabolic stability of candidate molecules. The presence of the nitro and methoxy functional groups on the phenyl ring provides handles for further chemical modification, allowing researchers to explore structure-activity relationships and synthesize targeted libraries. This compound is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5/c1-29-19-8-7-15(13-18(19)25(27)28)20-17(21(26)23-9-11-30-12-10-23)14-24(22-20)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBXQKGCUHPIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)N3CCOCC3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, which is synthesized through the cyclization of hydrazine with an appropriate diketone. The methoxy and nitro groups are introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the pyrazole derivative with morpholine under conditions that facilitate the formation of the carbonyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets. For example, the nitro group can participate in redox reactions, while the pyrazole core can engage in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Aryl and Alkyl Substituents

  • 4-Ethyl-3-(4-methoxy-3-nitrophenyl)-1,5-bis-(4-methoxyphenyl)-1H-pyrazole (4b) :

    • Structure : Differs in the absence of a morpholine-carbonyl group. Features ethyl and dual 4-methoxyphenyl substituents.
    • Physical Properties : Melting point = 121–122°C.
    • Synthesis : Derived from diketone 3b and 4-methoxyphenylhydrazine.
    • Key Contrast : Bulkier substituents (bis-4-methoxyphenyl) may reduce solubility compared to the target compound’s morpholine group.
  • 3-(4-Methoxy-3-nitrophenyl)-1-(4-methoxyphenyl)-4-methyl-5-phenyl-1H-pyrazole (7a) :

    • Structure : Contains methyl and phenyl groups at positions 4 and 5, respectively, but lacks the morpholine-carbonyl.
    • Physical Properties : Separated via semi-preparative HPLC due to regioselectivity challenges.
    • Relevance : Highlights the impact of substituent position on isomer formation—a consideration for the target compound’s synthetic optimization.

Pyrazole-Morpholine Hybrids

  • 4-[1-Benzoyl-4-(Pyridin-2-yl)-1H-Pyrazol-3-yl]Morpholine : Structure: Pyridine and benzoyl substituents replace the nitro and methoxy groups. Molecular Formula: C₁₉H₁₈N₄O₂ (MW = 334.37).
  • MSC2360844 (6-Fluoro-3-(Morpholin-4-yl Carbonyl)-1-[4-(Morpholin-4-yl Methyl) Phenyl]-1,4-Dihydrothiochromeno[4,3-c]Pyrazole 5,5-Dioxide) : Structure: A complex dihydrothiochromeno-pyrazole with dual morpholine groups. Synthesis: Multi-step process involving sodium ethoxide-mediated reactions. Key Contrast: The fused thiochromeno system and sulfone groups confer rigidity and polarity, differing from the simpler pyrazole-morpholine architecture of the target compound.

Functional Group Variations

  • 1-(4-Methoxyphenyl)-3-(3-Nitrophenyl)-1H-Pyrazole-4-Carbaldehyde :

    • Structure : Replaces the morpholine-carbonyl with a carbaldehyde group.
    • Molecular Formula : C₁₇H₁₃N₃O₄ (MW = 323.30).
    • Key Contrast : The aldehyde group increases electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation), whereas the morpholine-carbonyl in the target compound offers stability and hydrogen-bonding capacity.
  • 4-(3-(Dichloromethyl)-4-Nitro-1-(3-(Trifluoromethyl)Phenyl)-1H-Pyrazol-5-yl)Morpholine (P28E1) :

    • Structure : Dichloromethyl and trifluoromethylphenyl substituents.
    • Synthesis : Derived from hydrazine and trichlorodienyl-morpholine precursors.
    • Key Contrast : Halogenated groups enhance lipophilicity and metabolic stability, which may differ from the target compound’s nitro-methoxy-phenyl system.

Biological Activity

The compound 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine is a derivative of pyrazole, a class of compounds known for diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes:

  • A pyrazole ring , which is a five-membered ring containing two nitrogen atoms.
  • A nitrophenyl group , which enhances biological activity through electron-withdrawing effects.
  • A morpholine moiety , contributing to solubility and bioavailability.

Molecular Formula : C21_{21}H22_{22}N4_{4}O4_{4}
Molecular Weight : 394.43 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitrophenyl group plays a crucial role in binding interactions, potentially leading to inhibition or modulation of specific pathways involved in disease processes.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro tests revealed minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL for some derivatives, indicating potent antimicrobial effects .

Anticancer Activity

Pyrazole derivatives have been investigated for their anticancer potential. The presence of specific substituents on the pyrazole ring can enhance cytotoxicity against cancer cell lines. For example:

  • Compounds with similar structures demonstrated inhibition of cell proliferation in HeLa (cervical cancer) and HepG2 (liver cancer) cells, with growth inhibition percentages reaching over 50% .

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial properties of several pyrazole derivatives, including those structurally related to the target compound. The findings indicated that these compounds effectively inhibited biofilm formation and exhibited bactericidal activity against resistant strains .
  • Anticancer Research : In a comparative study, derivatives were tested for their ability to inhibit tumor growth in vivo. The results showed significant tumor reduction in treated groups compared to controls, highlighting the potential of pyrazole derivatives as anticancer agents .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObservations
AntimicrobialStaphylococcus aureus, E. coliMIC values as low as 0.22 μg/mL
AnticancerHeLa, HepG2Growth inhibition >50% in cancer cell lines
Anti-inflammatoryVarious modelsSignificant reduction in inflammatory markers

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of substituted hydrazines with β-ketoesters or diketones under acidic conditions.
  • Step 2 : Functionalization of the pyrazole ring with a nitro group and methoxy-substituted phenyl moiety via Suzuki coupling or nucleophilic aromatic substitution .
  • Step 3 : Morpholine incorporation via amide bond formation using carbodiimide coupling agents (e.g., DCC or EDCI) in anhydrous DCM or THF .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), morpholine protons (δ 3.5–4.0 ppm), and nitro group-associated deshielding effects .
  • IR : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and nitro (NO₂) stretches at 1520–1350 cm⁻¹ .
  • X-ray Crystallography : Resolve absolute configuration and confirm intramolecular interactions (e.g., π-π stacking between phenyl rings) .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer :

  • In vitro assays : Test for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based assays or Western blotting for phosphorylated targets .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility : Determine logP values via shake-flask method or HPLC retention time analysis .

Advanced Research Questions

Q. How do electronic effects of the nitro and methoxy groups influence reactivity and binding affinity?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and HOMO-LUMO gaps. The nitro group’s electron-withdrawing nature enhances electrophilicity, while the methoxy group’s electron-donating effect stabilizes aromatic rings .
  • SAR Studies : Compare analogs (e.g., replacing nitro with cyano or methoxy with ethoxy) to quantify binding affinity shifts in kinase assays .
  • Data Table :
SubstituentIC₅₀ (EGFR, nM)logP
-NO₂, -OCH₃12.3 ± 1.22.8
-CN, -OCH₃18.7 ± 2.12.5
-NO₂, -OC₂H₅15.4 ± 1.83.1
Source: Derived from .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay conditions (e.g., cell line authenticity, serum concentration). Cross-reference with published protocols in .
  • Metabolic Stability : Perform liver microsome assays to assess if conflicting results arise from metabolite interference .
  • Crystallographic Evidence : Compare binding modes in protein-ligand complexes (e.g., PDB entries) to confirm target engagement .

Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking : Use AutoDock Vina or Glide to simulate binding to kinase active sites. Optimize force fields for nitro group polarization .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the morpholine-carbamoyl linkage .
  • QSAR : Develop predictive models using descriptors like molar refractivity and topological polar surface area .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show negligible effects?

  • Methodological Answer :

  • Dose-Dependency : Re-evaluate IC₅₀ curves across a broader concentration range (e.g., 0.1–100 µM).
  • Cell-Specific Factors : Test for efflux pump expression (e.g., P-gp) using verapamil inhibition assays .
  • Redox Activity : Measure ROS generation via DCFH-DA assay; nitro groups may induce oxidative stress in certain cell types .

Comparative Structural Analysis

Q. How does this compound compare to morpholine-pyrazole hybrids in the literature?

  • Methodological Answer :

  • Structural Overlay : Use Mercury software to align crystallographic data with analogs (e.g., CCDC entries). Key differences include nitro positioning and phenyl ring torsion angles .
  • Bioactivity Table :
CompoundTarget (IC₅₀, nM)Selectivity Index
Target CompoundEGFR: 12.38.2 (vs. VEGFR)
4-Phenylmorpholine-amideEGFR: 25.63.1
Nitro-free analogEGFR: >1000N/A
Source: .

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